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This guide provides a comprehensive comparison of the binding affinity and selectivity of
Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine
kinase 2 (TYK2), against other Janus kinase (JAK) inhibitors. The data presented is compiled
from multiple studies to offer a broad perspective on its performance, supported by detailed
experimental methodologies.

Introduction to Deucravacitinib and TYK2

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase family and plays a crucial role in the
signaling pathways of key cytokines such as IL-12, IL-23, and Type | interferons, which are
implicated in the pathogenesis of various immune-mediated diseases.[1] Deucravacitinib
represents a novel approach to TYK2 inhibition by binding to its regulatory pseudokinase (JH2)
domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain
targeted by many other JAK inhibitors.[1][2] This allosteric inhibition mechanism confers a high
degree of selectivity for TYK2.[1]

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki and IC50 values) of Deucravacitinib
and other JAK inhibitors for TYK2 and other JAK family members, as determined by various in
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vitro assays.

Table 1: Deucravacitinib Binding Affinity for TYK2

Compound Assay Type Target Domain  Affinity Metric Value (nM)
o Probe
Deucravacitinib ) TYK2 (full
Displacement IC50 0.2
(BMS-986165) enzyme)
Assay
o TYK2
Deucravacitinib - ] ]
Not Specified Pseudokinase Ki 0.02
(BMS-986165)
(JH2)
Homogeneous
o _ TYK2
Deucravacitinib Time-Resolved ]
Pseudokinase IC50 1.0
(BMS-986165) Fluorescence
(JH2)
(HTRF)

Data sourced from multiple in vitro studies.[2][3][4]

Table 2: Comparative Selectivity of Deucravacitinib and Other JAK Inhibitors in Whole Blood
Assays

TYK2 IC50 (nM) (IL-  JAK1/3 IC50 (nM) JAK2 IC50 (nM)

Compound 12 induced IFN-y (IL-2 induced (TPO induced
release) PSTATS5) PSTAT3)

Deucravacitinib 40 1646 >10,000

Tofacitinib 5059 17 217

Baricitinib 2351 11 32

Upadacitinib 3685 7.8 41

IC50 values represent the half-maximal inhibitory concentration. Data derived from in vitro
whole blood assays.[5]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Binding Assay

This biochemical assay measures the ability of a test compound to displace a fluorophore-
labeled probe from the TYK2 pseudokinase (JH2) domain.

Protocol:

250 nL of diluted test compounds in DMSO are dispensed into the wells of a 384-well plate.

e 18 uL of a solution containing the recombinant TYK2 JH2 domain and a fluorescently labeled
probe in assay buffer is added to each well.

e The plate is incubated for 30 minutes at room temperature to allow for compound binding to
reach equilibrium.

e A solution containing Eu-tagged anti-tag antibody and a second acceptor fluorophore is
added to the wells to detect the probe-protein interaction.

o After a 60-minute incubation at room temperature, the plate is read on an HTRF-compatible
reader (excitation at 337 nm, emission at 665 nm and 615 nm).

o The HTRF signal, proportional to the amount of probe bound to the TYK2 JH2 domain, is
calculated. A decrease in the HTRF signal indicates displacement of the probe by the test
compound.

e |IC50 values are determined by plotting the HTRF signal against the logarithm of the test
compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro Whole Blood Assay for STAT Phosphorylation

This cell-based assay assesses the functional inhibition of JAK signaling by measuring the
phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in
response to cytokine stimulation in whole blood.
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Protocol:

100 pL of fresh human whole blood is incubated with various concentrations of the test
inhibitor or vehicle control for 1 hour at 37°C.

To assess JAK1/3 inhibition, the blood is stimulated with Interleukin-2 (IL-2) to induce STAT5
phosphorylation.

To assess JAK2 inhibition, the blood is stimulated with Thrombopoietin (TPO) to induce
STAT3 phosphorylation.

Following cytokine stimulation, red blood cells are lysed, and the remaining leukocytes are
fixed and permeabilized.

The cells are then stained with fluorescently labeled antibodies specific for cell surface
markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (pSTATS).

The level of pSTAT in specific cell populations is quantified using flow cytometry.

The percent inhibition of STAT phosphorylation for each inhibitor concentration is calculated
relative to the vehicle-treated control.

IC50 values are determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration.[6]

Whole Blood IFN-y Release Assay

This assay measures the functional inhibition of the TYK2-dependent IL-12 signaling pathway

by quantifying the release of Interferon-gamma (IFN-y) from stimulated whole blood.

Protocol:

Human whole blood samples are pre-incubated with serial dilutions of the test inhibitor or a
vehicle control.

The blood is then stimulated with Interleukin-12 (IL-12) to activate the TYK2 signaling
pathway and induce the production and release of IFN-y.
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 After an incubation period (typically 18-24 hours) at 37°C in a CO2 incubator, the plasma is
separated by centrifugation.

e The concentration of IFN-y in the plasma is measured using a validated method, such as an
Enzyme-Linked Immunosorbent Assay (ELISA).

e The inhibitory effect of the compound is determined by comparing the IFN-y levels in the
inhibitor-treated samples to the vehicle-treated controls.

e The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction
in IFN-y production, is calculated.[4]

Visualizing Key Pathways and Processes

The following diagrams illustrate the TYK2 signaling pathway and a general workflow for a
binding assay.
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Caption: The TYK2 signaling pathway is activated by cytokine binding.
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Caption: A generalized workflow for a competitive binding assay.

Preparation

(

repare Test Compound
(Serial Dilutions)

Prepare Assay Reagents
(Enzyme, Probe, Buffer)

Assay Execution

Dispense Compound
into Plate

Add Enzyme and
Fluorescent Probe
Incubate for Binding
Equilibrium

Data Acquisition & Analysis

Read Plate on
Detector

Calculate Percent
Inhibition

.

Plot Dose-Response
Curve

:

Determine IC50 Value

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b15620355?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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